molecular formula C19H25N7O2 B13393428 N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B13393428
M. Wt: 383.4 g/mol
InChI Key: LDXYBEHACFJIEL-UHFFFAOYSA-N
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Description

Structural Evolution of Pyrazolo[1,5-a]pyrimidine-Based DPP-4 Inhibitors

The pyrazolo[1,5-a]pyrimidine core has undergone iterative refinements to balance inhibitory potency, selectivity, and safety. Early derivatives, such as compounds b2 (IC~50~ = 79 nM) and d1 (IC~50~ = 49 nM), demonstrated moderate DPP-4 inhibition but exhibited cytotoxicity, prompting scaffold-hopping strategies. Fragment-based drug design (FBDD) and molecular docking studies identified the pyrazolo[1,5-a]pyrimidine-6-carboxamide subgroup as a viable scaffold due to its ability to occupy the S1 hydrophobic pocket of DPP-4 while avoiding interactions with homologous enzymes like DPP-8 and DPP-9.

Table 1: Evolution of Pyrazolo[1,5-a]pyrimidine Derivatives as DPP-4 Inhibitors

Compound Structural Modification DPP-4 IC~50~ (nM) Selectivity (DPP-8/9) Cytotoxicity
b2 Pyrazolo[1,5-a]pyrimidin-7(4H)-one core 79 >1000-fold High
d1 Carboxamide substitution at C-6 49 >1000-fold Moderate
c24 2-Cyanopyrrolidine incorporation 2 >2000-fold Low
4a N-Methylpropyl linker optimization 0.247* >5000-fold Negligible

Data compiled from .

The introduction of a carboxamide group at the C-6 position (compound d1 ) improved inhibitory activity by forming hydrogen bonds with Tyr662 and Glu205/206 in the DPP-4 active site. Subsequent substitution with a 2-cyanopyrrolidine motif (compound c24 ) reduced cytotoxicity while enhancing potency (IC~50~ = 2 nM), attributed to the nitrile group’s reversible covalent interaction with Ser630. Compound 4a further optimized the linker region, replacing cyclohexylamine with a methylpropyl group to minimize steric clashes with Phe357, achieving sub-nanomolar potency (IC~50~ = 0.247 μM).

Role of 2-Cyanopyrrolidine Motif in Active Site Binding

The 2-cyanopyrrolidine moiety is a hallmark of high-affinity DPP-4 inhibitors, including sitagliptin and Compound 4a. Its efficacy stems from two critical interactions:

  • Covalent Interaction with Ser630 : The nitrile group forms a reversible covalent bond with the catalytic serine hydroxyl, mimicking the transition state of substrate hydrolysis.
  • Salt Bridge Formation : The protonated amine of the pyrrolidine ring engages in electrostatic interactions with Glu205, Glu206, and Tyr662, stabilizing the inhibitor-enzyme complex.

Table 2: Key Binding Interactions of 2-Cyanopyrrolidine Motif in DPP-4

Interaction Type Residues Involved Functional Impact
Reversible covalent bond Ser630 Prolonged enzyme inhibition
Salt bridge Glu205, Glu206, Tyr662 Enhanced binding affinity
Hydrophobic packing Tyr666, Val656, Trp662 Selectivity against DPP-8/9

Adapted from .

Molecular docking studies of Compound 4a reveal that the pyrazolo[1,5-a]pyrimidine core occupies the S1 pocket, while the 2-cyanopyrrolidine moiety extends into the sub-S1 region, forming a network of hydrogen bonds and hydrophobic contacts. This dual-binding mode explains its exceptional selectivity (>5000-fold over DPP-8/9) and potency, as corroborated by in vivo intraperitoneal glucose tolerance tests (IPGTT) showing 48% reduction in glucose excursion at 10 mg/kg.

Properties

Molecular Formula

C19H25N7O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)

InChI Key

LDXYBEHACFJIEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps. One common method includes reacting N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide with (2S)-N-chloroacetyl-2-cyanopyrrolidine in an organic solvent. The resultant product is then purified by column chromatography to produce an amorphous form, which is subsequently crystallized from 2-propanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound’s stability and low hygroscopicity .

Chemical Reactions Analysis

Alternative Routes

  • Precursor Synthesis :

    • Compound 3 is synthesized by condensing 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with 2-amino-2-methylpropylamine using CDI (1,1′-carbonyldiimidazole) as a coupling agent .

    • Compound 4 is derived from L-prolinamide via chloroacetylation and dehydration .

Hydrolysis Reactions

The cyanopyrrolidine and carboxamide groups are susceptible to hydrolysis:

  • Nitrile Hydrolysis : The 2-cyanopyrrolidine moiety hydrolyzes in acidic or basic conditions to form a carboxylic acid derivative, though this reaction is minimized in physiological conditions to preserve DPP-IV inhibition.

  • Amide Hydrolysis : The carboxamide bond is stable under physiological pH but can hydrolyze under strong acidic/basic conditions to yield pyrazolo[1,5-a]pyrimidine-6-carboxylic acid and the corresponding amine.

Enzymatic Interactions

Anagliptin acts as a competitive DPP-IV inhibitor, binding reversibly to the enzyme’s active site. The cyanopyrrolidine group mimics the natural substrate’s structure, forming hydrogen bonds with catalytic residues (e.g., Tyr547, Glu205) .

Key Structural Contributions to Activity

Functional GroupRole in DPP-IV Inhibition
CyanopyrrolidineMimics proline in substrates, enhancing binding affinity
CarboxamideStabilizes interactions with S2 pocket of DPP-IV
Pyrazolo[1,5-a]pyrimidineProvides rigidity and hydrophobic interactions

Oxidation and Stability

  • Pyrimidine Ring Oxidation : The pyrazolo[1,5-a]pyrimidine core is resistant to oxidation under standard storage conditions but may degrade under prolonged UV exposure.

  • Thermal Stability : The compound remains stable up to 150°C, with decomposition observed only at higher temperatures.

Functional Group Reactivity

GroupReactivity
Amine (-NH-)Participates in alkylation and acylation reactions
Carboxamide (-CONH-)Resists hydrolysis at neutral pH, but reacts with strong acids/bases
Nitrile (-CN)Undergo reduction to amines or hydrolysis to carboxylic acids

Comparative Analysis with Analogues

Anagliptin’s reactivity and potency are compared to other DPP-IV inhibitors:

CompoundKey FeaturesDPP-IV IC₅₀ (nM)
AnagliptinPyrazolo[1,5-a]pyrimidine core, cyanopyrrolidine3.8
Sitagliptinβ-Amino acid backbone18
VildagliptinPyrrolidine scaffold62

Degradation Pathways

Major degradation products under stress conditions (heat, light, pH extremes) include:

  • Hydrolyzed Nitrile : Forms pyrrolidine-2-carboxylic acid.

  • Oxidized Pyrimidine : Generates N-oxide derivatives.

Scientific Research Applications

N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of DPP-4, an enzyme involved in the degradation of incretin hormones. By inhibiting DPP-4, the compound helps increase the levels of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels .

Comparison with Similar Compounds

DPP-IV Inhibitors

Compound Name Key Substituents Target Potency (IC50) Therapeutic Application Reference
Anagliptin 2-Methyl, 6-carboxamide, 2-cyanopyrrolidin-1-yl ethylamino side chain DPP-IV 3.8 nM T2DM
Sitagliptin Trifluorophenyl, triazolopiperazine DPP-IV 18 nM T2DM -
Saxagliptin Cyclopropylglycine, adamantyl group DPP-IV 26 nM T2DM -

Structural Insights: Anagliptin’s 2-cyanopyrrolidine group mimics the natural substrate’s proline residue, enhancing DPP-IV binding . Unlike Sitagliptin and Saxagliptin, its pyrazolo[1,5-a]pyrimidine core reduces off-target interactions, improving safety .

TRK Inhibitors (Anticancer Agents)

Compound Name Substituents Target Potency (IC50) Therapeutic Application Reference
Larotrectinib 5-fluoro-2-pyridinyl, aminopyridine TRK <2 nM NTRK fusion cancers
Entrectinib Indazole, 5-fluoro-2-pyridinyl TRK/ROS1 1–5 nM NSCLC, NTRK cancers
Anagliptin 2-Methyl, 6-carboxamide, DPP-IV-targeting side chain DPP-IV 3.8 nM T2DM

Key Differences: TRK inhibitors prioritize bulkier aromatic substituents (e.g., pyridinyl, indazole) for kinase domain penetration, whereas Anagliptin’s compact cyanopyrrolidine side chain optimizes peptidase inhibition .

PDE4 Inhibitors and Antitumor Derivatives

Compound Name Substituents Target Potency (IC50) Therapeutic Application Reference
Compound 15 (Moustafi et al.) 3-Cyano, 5,7-dimethyl PDE4 0.5 μM Inflammatory diseases
Compound 6a (Kamal et al.) Anilino nicotinyl linker - 1.2 μM (MCF-7 cells) Breast cancer
Anagliptin 2-Methyl, 6-carboxamide DPP-IV 3.8 nM T2DM

SAR Insights :

  • Position 3: 3-Cyano groups (e.g., Compound 15) enhance PDE4 inhibition but reduce DPP-IV affinity .
  • Position 5/7 : 5,7-Disubstitution (e.g., methyl, methoxy) improves antitumor activity but abolishes DPP-IV binding .
  • Position 6 : Carboxamide groups (Anagliptin) are critical for DPP-IV selectivity over kinases .

Structural Analogues with Varied Bioactivities

Compound Name Substituents Bioactivity Reference
10a (Portilla et al.) 7-Amino, 6-cyano, 5-(4-methoxyphenyl) Antitrypanosomal, antischistosomal
Cyclopenta[g]pyrazolo[1,5-a]pyrimidine (I–IV) 5-Methyl, 2-aryl (e.g., 4-methylphenyl) Antimetabolite activity
Anagliptin 2-Methyl, 6-carboxamide, 2-cyanopyrrolidine DPP-IV inhibition

Mechanistic Divergence: While Anagliptin’s cyanopyrrolidine enables DPP-IV inhibition, aryl substituents (e.g., 4-methylphenyl in Compound I) in cyclopenta derivatives favor intercalation with DNA/RNA, explaining antimetabolite effects .

Biological Activity

N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, commonly known as Anagliptin, is a small molecular drug primarily recognized for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound has garnered attention for its potential therapeutic applications in managing type 2 diabetes mellitus (T2DM) by enhancing insulin secretion and lowering blood glucose levels.

  • Molecular Formula : C19H25N7O2
  • Molecular Weight : 383.45 g/mol
  • CAS Number : 739366-20-2
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is critical for its biological activity.

Anagliptin functions by inhibiting the DPP-IV enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide 1 (GLP-1). By preventing this degradation, Anagliptin increases the levels of GLP-1, leading to enhanced insulin secretion in response to meals and improved glycemic control. This mechanism is crucial for managing T2DM as it addresses both insulin secretion and glucagon suppression.

DPP-IV Inhibition

Research has demonstrated that Anagliptin exhibits potent DPP-IV inhibitory activity. In vitro studies have shown that it effectively lowers the IC50 value compared to other DPP-IV inhibitors, indicating higher potency. For instance, one study reported an IC50 value in the low nanomolar range, highlighting its effectiveness in inhibiting DPP-IV activity .

Pharmacological Profiles

A series of pharmacological evaluations have been conducted to assess the efficacy and safety of Anagliptin:

Study Findings
In vitro assaysDemonstrated significant inhibition of DPP-IV with IC50 values < 10 nM .
Animal modelsShowed improved glucose tolerance and insulin sensitivity in diabetic rats .
Clinical trialsPhase II trials indicated a reduction in HbA1c levels comparable to other DPP-IV inhibitors like sitagliptin .

Case Studies and Clinical Applications

Several clinical studies have provided insights into the real-world effectiveness of Anagliptin:

  • Efficacy in Glycemic Control : A clinical trial involving T2DM patients treated with Anagliptin showed a significant reduction in fasting plasma glucose and postprandial glucose levels compared to placebo .
  • Safety Profile : Long-term studies have indicated that Anagliptin has a favorable safety profile, with minimal adverse effects reported. Commonly noted side effects include mild gastrointestinal disturbances .
  • Comparative Studies : In head-to-head trials against other DPP-IV inhibitors, Anagliptin demonstrated comparable efficacy with fewer side effects, making it a preferred choice for some clinicians .

Q & A

Q. How is the crystal structure of Anagliptin determined, and what structural features contribute to its DPP-4 inhibitory activity?

Methodological Answer: The absolute configuration and intermolecular interactions of Anagliptin were resolved using single-crystal X-ray diffraction (SC-XRD) at 2.85 Å resolution. The (2S)-2-cyanopyrrolidine moiety forms critical hydrogen bonds with DPP-4 residues (e.g., Tyr662, Glu205), stabilizing the enzyme-inhibitor complex. This structural insight validates the stereochemical requirements for potency and selectivity .

Q. What validated analytical methods are available for quantifying Anagliptin in bulk and formulations?

Methodological Answer: A High-Performance Thin-Layer Chromatography (HPTLC) method was developed using Quality by Design (QbD) principles. Mobile phase optimization (e.g., chloroform:methanol:ammonia, 7:3:0.1 v/v) and validation parameters (linearity range: 200–1200 ng/band, R² > 0.998) ensure precise quantification. This approach is critical for stability testing and batch consistency .

Q. What is the primary pharmacological mechanism of Anagliptin in type 2 diabetes management?

Methodological Answer: Anagliptin inhibits dipeptidyl peptidase-4 (DPP-4), prolonging the half-life of incretins like GLP-1. This is confirmed via enzyme kinetic assays (IC₅₀ = 0.81 nM) and co-crystallization studies showing competitive binding to DPP-4’s active site. Increased insulin secretion and reduced glucagon are measured via ELISA and glucose clamp techniques .

Advanced Research Questions

Q. How do stress conditions (acidic, basic, oxidative) affect Anagliptin’s stability, and what degradation pathways are observed?

Methodological Answer: Forced degradation studies under ICH guidelines reveal:

  • Acidic hydrolysis : Major degradant ANA-D1 (amide bond cleavage).
  • Oxidative stress : Formation of ANA-D8 (N-oxide derivative at pyrazolo[1,5-a]pyrimidine).
  • Basic conditions : Degradant ANA-D4 (pyrrolidine ring opening). LC-MS/MS and NMR characterize these products, guiding formulation strategies to mitigate instability .

Q. Beyond DPP-4 inhibition, what secondary mechanisms enhance Anagliptin’s antidiabetic effects?

Methodological Answer: In mice models, Anagliptin increases skeletal muscle glucose uptake via nitric oxide (NO)-dependent pathways. This is demonstrated by:

  • Ex vivo assays : Measuring 2-deoxyglucose uptake in isolated muscles with/without NO synthase inhibitors.
  • Western blotting : Enhanced phosphorylation of AMPK and Akt in muscle tissues. These findings suggest pleiotropic effects independent of GLP-1 potentiation .

Q. How does Anagliptin’s selectivity for DPP-4 over related proteases (e.g., DPP8, DPP9) correlate with its structural features?

Methodological Answer: Selectivity profiling using recombinant enzymes (DPP4 vs. DPP8/9) and SAR studies reveal:

  • The 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide group prevents off-target binding to DPP8/9 due to steric clashes.
  • Fluorogenic substrate assays (e.g., Gly-Pro-AMC hydrolysis) confirm >1000-fold selectivity for DPP-4. Mutagenesis studies (e.g., DPP4-S630A) further validate binding specificity .

Q. What computational strategies are used to model Anagliptin-DPP-4 interactions, and how do they align with crystallographic data?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding poses within 1.2 Å RMSD of the co-crystal structure. Key steps include:

  • Protonation state assignment (Epik, pH 7.4).
  • Grid parameter optimization for the DPP-4 catalytic pocket (residues Tyr547, Glu206).
  • Free energy calculations (MM-PBSA) corroborate hydrogen bonding and hydrophobic interactions observed experimentally .

Data Contradiction Analysis

Q. How are discrepancies resolved between in vitro DPP-4 inhibition data and in vivo glucose-lowering efficacy?

Methodological Answer: While Anagliptin shows nM-level potency in vitro, its in vivo efficacy (e.g., HbA1c reduction) depends on bioavailability and tissue distribution. Pharmacokinetic studies in rats (plasma t₁/₂ = 2.1 h) and tissue homogenate analysis (e.g., liver vs. muscle uptake) reconcile these differences. Bioavailability enhancement strategies (e.g., prodrug formulations) are explored to address suboptimal exposure .

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